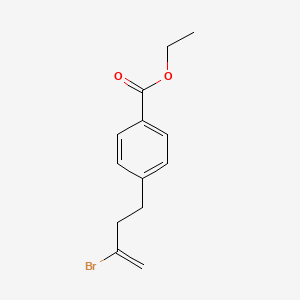

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butene chain, with a 4-carboethoxyphenyl group attached to the fourth carbon. It is often used in organic synthesis and research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene typically involves the bromination of 4-(4-carboethoxyphenyl)-1-butene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. A common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine, which is a hazardous substance.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(4-carboethoxyphenyl)-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl2) in an inert solvent.

Oxidation Reactions: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products

Substitution Reactions: Formation of 2-hydroxy-4-(4-carboethoxyphenyl)-1-butene or 2-cyano-4-(4-carboethoxyphenyl)-1-butene.

Addition Reactions: Formation of 2,3-dibromo-4-(4-carboethoxyphenyl)butane.

Oxidation Reactions: Formation of 2,3-epoxy-4-(4-carboethoxyphenyl)butane or 2,3-diol-4-(4-carboethoxyphenyl)butane.

Applications De Recherche Scientifique

2-Bromo-4-(4-carboethoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The double bond in the butene chain allows for addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-phenyl-1-butene: Lacks the carboethoxy group, making it less polar and potentially less reactive in certain conditions.

4-(4-Carboethoxyphenyl)-1-butene: Lacks the bromine atom, limiting its use in substitution reactions.

2-Chloro-4-(4-carboethoxyphenyl)-1-butene: Similar structure but with chlorine instead of bromine, which may affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is unique due to the presence of both a bromine atom and a carboethoxyphenyl group, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the carboethoxyphenyl group increases its polarity and potential interactions with other molecules.

Activité Biologique

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is an organic compound characterized by a bromine atom at the second carbon of a butene chain and a carboethoxyphenyl group at the fourth carbon. Its molecular formula is C13H15BrO2 with a molecular weight of approximately 283.165 g/mol. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structure, which combines a brominated alkene with an ethyl ester functionality. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

The compound's structure allows it to undergo typical reactions associated with alkenes, including:

- Bromination

- Substitution reactions

- Elimination reactions

These reactions are essential for its use as an intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activities. While specific data on its efficacy against various pathogens is limited, the presence of the bromine atom is often linked to enhanced biological activity due to its ability to interact with biological targets.

Anticancer Potential

Research suggests that compounds with similar structural features may possess anticancer properties. The unique arrangement of functional groups in this compound may influence its interaction with cellular mechanisms involved in cancer progression.

Although detailed studies on the mechanism of action for this specific compound are scarce, compounds with similar functionalities typically interact with specific enzymes or receptors, influencing biochemical pathways. Understanding these interactions is crucial for determining its potential efficacy as a pharmaceutical agent.

Study Overview

A study focusing on related compounds demonstrated that brominated alkenes can inhibit certain cancer cell lines, suggesting that this compound may have similar effects. In vitro assays revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 25 | |

| Compound B | Anticancer | 15 | |

| This compound | TBD | TBD |

Pharmacological Evaluation

Pharmacological evaluations of structurally similar compounds have shown promising results in binding affinity to biological targets. For instance, modifications in the alkyl side chains significantly affected their inhibitory potency against specific protein interactions . This indicates that further structural optimization of this compound could enhance its biological activity.

Applications and Future Directions

The versatility of this compound makes it valuable across various scientific and industrial fields, including:

- Drug Development : Further investigations into its pharmacological properties could lead to new therapeutic agents.

- Organic Synthesis : Its unique reactivity patterns offer potential for developing complex organic molecules.

Future research should focus on:

- Detailed biological assays to quantify its antimicrobial and anticancer activities.

- Investigating its mechanism of action within biological systems.

- Exploring structural modifications to enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

ethyl 4-(3-bromobut-3-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWCHNSFKSQJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641160 |

Source

|

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-91-1 |

Source

|

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.